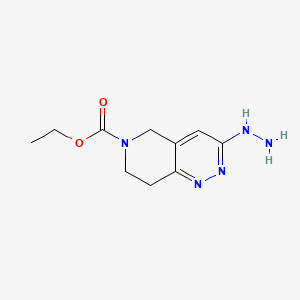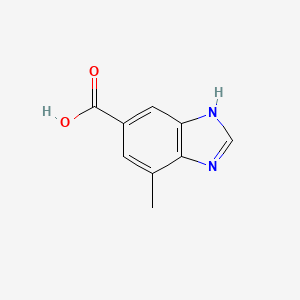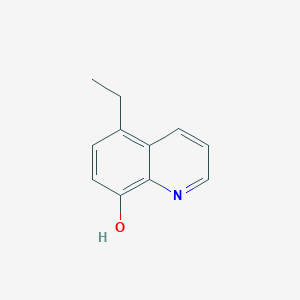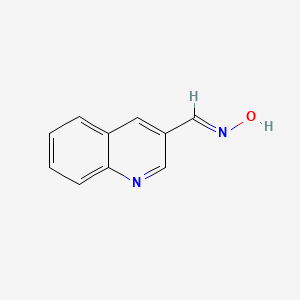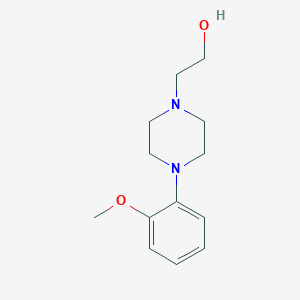
1-Piperazineethanol, 4-(2-methoxyphenyl)-
Overview
Description
It has the molecular formula C24H28N2O3 and a molecular weight of 236.31 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, 4-(2-methoxyphenyl)- involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used.
Industrial Production Methods: In industrial settings, the production of 1-Piperazineethanol, 4-(2-methoxyphenyl)- often involves large-scale reactions with optimized solvents and catalysts. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile is used to form key intermediates . The intermediates are then purified by recrystallization, which is beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineethanol, 4-(2-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve the formation of new rings or the opening of existing rings.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The conditions for these reactions vary, but they often involve the use of catalysts such as Yb(OTf)3 and solvents like acetonitrile .
Major Products Formed: The major products formed from these reactions include various piperazine derivatives, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
1-Piperazineethanol, 4-(2-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it is used to study the interactions of piperazine derivatives with monoamine neurotransmitters. In medicine, it is used in the development of drugs for the treatment of hypertension and other conditions . In industry, it is used in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(2-methoxyphenyl)- involves interactions with monoamine neurotransmitters. It inhibits the reuptake and induces the release of these neurotransmitters, which affects various molecular targets and pathways. This mechanism is similar to other piperazine derivatives, such as para-Methoxyphenylpiperazine (MeOPP).
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-Piperazineethanol, 4-(2-methoxyphenyl)- include 1-Piperazineethanol, para-Methoxyphenylpiperazine (MeOPP), and other piperazine derivatives.
Uniqueness: What sets 1-Piperazineethanol, 4-(2-methoxyphenyl)- apart from other similar compounds is its specific molecular structure and its unique applications in the treatment of hypertension and other medical conditions . Its ability to interact with monoamine neurotransmitters also makes it a valuable compound for research in neurochemistry.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILRIOEHGHIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455475 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-60-2 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


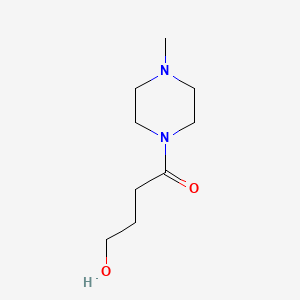
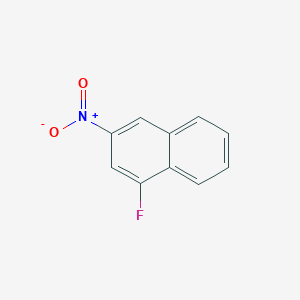
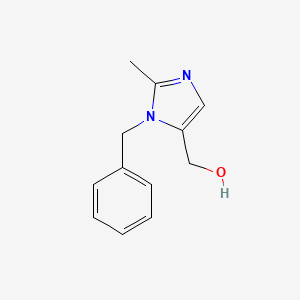
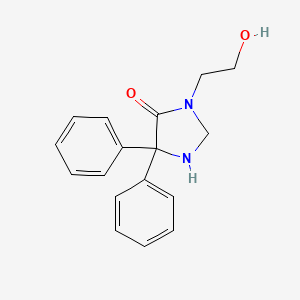
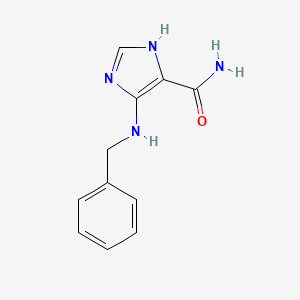
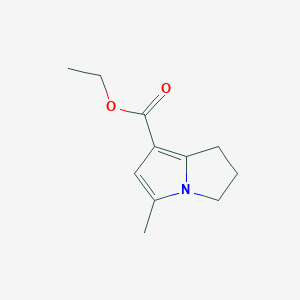
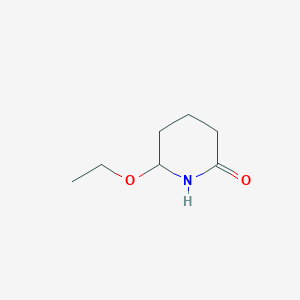
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile](/img/structure/B3351764.png)
